3,6-Dichloro-2-fluorobenzyl bromide
Overview
Description
3,6-Dichloro-2-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a bromomethyl group . The exact mass of the molecule is 255.88575 g/mol .Physical and Chemical Properties Analysis
This compound is a solid-fused compound with a boiling point of 42-45 degrees Celsius . It has a molecular weight of 257.91 g/mol . The compound has one rotatable bond and one hydrogen bond acceptor .Scientific Research Applications
Synthesis of Radiopharmaceuticals
- Synthesis of Fluorinated Neuroleptics : It is used in the synthesis of fluorinated analogs of benzamide neuroleptics, as reported by Hatano, Ido, and Iwata (1991). These compounds are used in positron emission tomography (PET) imaging (Hatano, Ido, & Iwata, 1991).
- Preparation of Fluorinated α-Amino Acids : Zaitsev et al. (2002) detailed the use of fluorobenzyl bromides in asymmetric synthesis of fluorinated α-amino acids for PET imaging (Zaitsev et al., 2002).
- Synthesis of Fluoroproxyfan : Iwata et al. (2000) reported the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), a potential histamine H3 receptor ligand, using fluorobenzyl bromide (Iwata et al., 2000).
Organic Chemistry Applications
- Synthesis of Benzyl Ether-Type Protecting Group : Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols using benzyl bromide (Crich, Li, & Shirai, 2009).
- Synthesis of Phosphorus-Nitrogen Compounds : Elmas et al. (2018) synthesized cyclotetraphosphazene derivatives with 4-fluorobenzyl, showcasing antimicrobial activities and DNA interactions (Elmas et al., 2018).
Materials Science
- Anticorrosion Impact : Bhaskaran et al. (2019) studied the anticorrosion impact of an ionic liquid containing 4-fluorobenzyl bromide, demonstrating its effectiveness for mild steel in acidic conditions (Bhaskaran et al., 2019).
Other Applications
- Synthesis of Optical Materials : The synthesis of 3,6-dibenzyl-β-carbolinium bromide, which has potential as an anticancer agent, was reported by Mohideen et al. (2017) (Mohideen et al., 2017).
Safety and Hazards
3,6-Dichloro-2-fluorobenzyl bromide is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . The compound should be used in a well-ventilated area . It is also advised to avoid smoking, naked lights, or ignition sources .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dichloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLZGRXMKRFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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